Cas no 1053659-69-0 ((6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid)

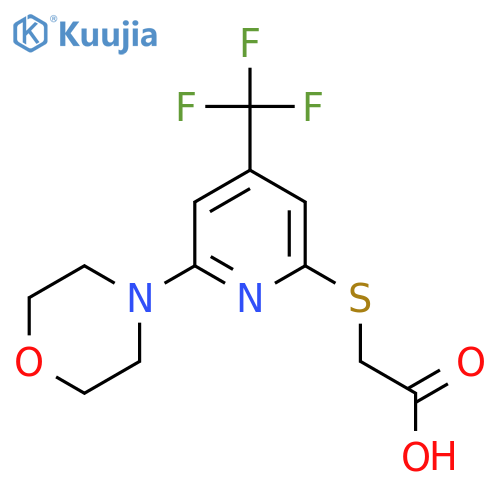

1053659-69-0 structure

商品名:(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid

CAS番号:1053659-69-0

MF:C12H13F3N2O3S

メガワット:322.303432226181

MDL:MFCD11052359

CID:4679083

(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid

- (6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid

-

- MDL: MFCD11052359

- インチ: 1S/C12H13F3N2O3S/c13-12(14,15)8-5-9(17-1-3-20-4-2-17)16-10(6-8)21-7-11(18)19/h5-6H,1-4,7H2,(H,18,19)

- InChIKey: RHOZADCTJYEJGJ-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)O)C1=CC(C(F)(F)F)=CC(=N1)N1CCOCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 364

- トポロジー分子極性表面積: 88

(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M114215-500mg |

(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid |

1053659-69-0 | 500mg |

$ 845.00 | 2022-06-02 | ||

| TRC | M114215-250mg |

(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid |

1053659-69-0 | 250mg |

$ 510.00 | 2022-06-02 | ||

| abcr | AB301878-1 g |

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |

1053659-69-0 | 95% | 1 g |

€292.10 | 2023-07-20 | |

| abcr | AB301878-5g |

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |

1053659-69-0 | 95% | 5g |

€970.40 | 2025-02-17 | |

| abcr | AB301878-5 g |

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |

1053659-69-0 | 95% | 5 g |

€970.40 | 2023-07-20 | |

| abcr | AB301878-1g |

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |

1053659-69-0 | 95% | 1g |

€292.10 | 2025-02-17 |

(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

1053659-69-0 ((6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1053659-69-0)(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):173.0/575.0